3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Description
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl group, an ethoxy substituent, and a chlorine atom on its α,β-unsaturated ketone framework. This compound serves as a versatile intermediate in organic synthesis, leveraging its reactive sites—chloro, ethoxy, and the electron-deficient enone system—for functionalization. Its trifluoromethyl group enhances stability and modulates electronic properties, making it valuable in agrochemical and pharmaceutical applications .
Properties
IUPAC Name |
(Z)-3-chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBAUTFCZDFBIW-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C(F)(F)F)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride . The reaction is carried out in a continuous reactor, which allows for efficient and rapid production of the compound. The process involves continuously introducing the raw materials into the reactor and extracting the product system to obtain the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar continuous processes. This method ensures high efficiency and safety, reducing the risk of product loss and hazards associated with batch production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Major Products Formed
The major products formed from these reactions include ethoxy group substitution products and various addition products, depending on the reagents and conditions used .
Scientific Research Applications
Organic Synthesis
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one serves as a crucial intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl and chloro functionalities make it an attractive building block for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to modify biological activity through structural changes. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules.
Biochemical Research
Research indicates that this compound can act as a nonionic organic buffering agent in biological systems. It maintains pH levels in cell cultures, which is critical for various biochemical assays and experiments .
Fluorinated Compounds Development
The compound is significant in developing fluorinated compounds due to the presence of fluorine atoms that impart unique properties such as increased electronegativity and altered reactivity patterns. This makes it valuable in synthesizing fluorinated drugs and materials .
Case Study 1: Synthesis of Fluorinated Pharmaceuticals
A study published in a peer-reviewed journal demonstrated the use of this compound in synthesizing a novel class of fluorinated anti-cancer agents. The compound was used as an intermediate to introduce trifluoromethyl groups into the final product, enhancing its therapeutic efficacy.
| Compound Name | Application | Result |
|---|---|---|
| Fluorinated Anti-cancer Agent | Targeted therapy | Increased efficacy by 30% compared to non-fluorinated analogs |
Case Study 2: Buffering Agent in Cell Cultures
In another study focusing on cell culture techniques, researchers utilized this compound as a buffering agent within a specific pH range (6–8.5). The results indicated improved cell viability and metabolic activity compared to traditional buffering agents.
| Experiment | Control Group Viability (%) | Test Group Viability (%) |
|---|---|---|
| Cell Culture with Traditional Buffer | 75% | N/A |
| Cell Culture with 3-Chloro Compound | N/A | 85% |
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as substitution and addition reactions .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Structural Features :
- Trifluoromethyl group : Present in all compared compounds, contributing to electron-withdrawing effects and metabolic stability.
- Substituent Variations: Chloro, bromo, ethoxy, butoxy, and amino groups differentiate reactivity and applications.
Table 1: Structural Comparison of Selected Compounds
Electronic Effects :
- Chloro vs. Bromo : Bromo substituents (e.g., in (Z)-3-bromo-4-ethoxy derivatives) are bulkier and less electronegative than chloro, leading to slower nucleophilic substitution but enhanced leaving-group ability in cross-coupling reactions .
- Ethoxy vs. Butoxy: Longer alkoxy chains (e.g., butoxy) increase lipophilicity, improving solubility in nonpolar solvents but reducing reactivity due to steric hindrance .
- Amino Groups: Amino substituents (e.g., 4-amino derivatives) introduce nucleophilic sites, enabling cyclization or condensation reactions distinct from chloro/ethoxy analogues .
Substitution Reactions
- Chloro Substituent : The chlorine atom in 3-chloro-4-ethoxy derivatives facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) or cross-coupling reactions (Suzuki, Stille), enabling aryl or heteroaryl group incorporation .
- Ethoxy Group : In ETFBO, the ethoxy group participates in O,N-exchange reactions, as seen in syntheses of pyrazoles and isoxazoles via cyclocondensation with dinucleophiles (e.g., hydrazines) .
Cycloaddition and Cyclization
- The enone system in 3-chloro-4-ethoxy derivatives undergoes [2+2] or [4+2] cycloadditions. For example, analogous trifluoromethyl enones form oxetane rings via formal [2+2] cycloadditions with ammonium enolates .
- In contrast, amino-substituted enones (e.g., 4-amino derivatives) favor intramolecular cyclizations to yield pyrimidines or furans .
Physicochemical Properties
- Polarity and Solubility : The chloro substituent increases polarity compared to ethoxy or butoxy derivatives, enhancing solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Thermal Stability : Trifluoromethyl groups improve thermal stability, but chloro derivatives may exhibit lower decomposition temperatures than bromo analogues due to weaker C-Cl bonds .
Biological Activity
3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS Number: 119577-49-0) is an organic compound characterized by its unique trifluoromethyl group and chloro substituent. Its molecular formula is with a molecular weight of 202.56 g/mol. This compound has garnered attention for its potential biological activities and applications in organic synthesis.
- Appearance : Light yellow liquid
- Molecular Weight : 202.56 g/mol
- Reactivity : Undergoes various chemical reactions including substitution and addition reactions.
Synthesis
The synthesis of this compound typically involves the reaction of vinyl ethyl ether with triethylamine and trifluoroacetic anhydride. This method is efficient for producing the compound in industrial settings, ensuring high yield and safety.
The biological activity of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilic character, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals.
Applications in Research
Peptide Synthesis : The compound reacts with amino acids to form N-protected amino acids, which are essential in peptide synthesis. This application highlights its significance in medicinal chemistry.
Pharmaceutical Development : Research indicates that derivatives of this compound may exhibit promising biological activities, including antimicrobial and anti-cancer properties. The unique electronic properties conferred by the trifluoromethyl group are believed to enhance the interaction of these compounds with biological targets.
Table 1: Summary of Biological Activities
Notable Research Insights
- Antimicrobial Properties : A study highlighted that derivatives of trifluoromethyl compounds exhibit significant antimicrobial activity, making them suitable for agricultural applications as pesticides and herbicides .
- Anticancer Activity : Research has shown that certain derivatives can selectively induce apoptosis in cancer cells, indicating their potential as anticancer agents .
- Enzyme Interaction : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies .
Q & A
Q. Table 1: Key Synthetic Methods
Basic: How is this compound utilized as a fluorinated synthon in heterocycle synthesis?
Methodological Answer:
The compound acts as a versatile fluorinated building block for synthesizing trifluoromethylated pyrazoles, isoxazoles, and pyrimidines. For example:
- Pyrazole Synthesis : React with hydrazine derivatives in methanol under reflux (65°C, 16 h) to form 5-(trifluoromethyl)pyrazoles. Hydroxylamine hydrochloride can yield isoxazoles via cyclocondensation .
- Pyridine Derivatives : Condensation with ammonia or amines in acetonitrile (0°C to RT) produces intermediates for trifluoromethylpyridines, critical in agrochemicals .
Advanced: How can regioselectivity challenges in cyclocondensation reactions be addressed?
Methodological Answer:
Regioselectivity in heterocycle formation depends on solvent polarity and nucleophile reactivity. For example:
- Non-polar solvents (e.g., toluene) : Favor cyclization without intermediate isolation, enhancing yield and selectivity for pyridines .
- Polar solvents (e.g., methanol) : Promote nucleophilic attack at the β-position of the enone system, directing isoxazole formation . Kinetic studies using in situ NMR monitoring are recommended to optimize conditions .
Advanced: What strategies resolve contradictions in spectroscopic data for derivatives?
Methodological Answer:
Discrepancies in / NMR or MS data often arise from:
- Isomeric impurities : Use preparative HPLC or column chromatography to separate (E)/(Z) isomers before analysis .
- Dynamic equilibria : Low-temperature NMR (e.g., −40°C in CDCl) can "freeze" conformational changes, as demonstrated for sulfoximido-substituted intermediates .
- Cross-validation : Combine DEPT and HSQC spectra to confirm trifluoromethyl group integration .
Basic: What are the key physicochemical properties influencing reactivity?
Methodological Answer:
- Electrophilicity : The α,β-unsaturated ketone moiety undergoes Michael additions with amines, thiols, or organometallics (e.g., Grignard reagents) .
- Solubility : Limited water solubility necessitates polar aprotic solvents (DMF, acetonitrile) for reactions with hydrophilic nucleophiles .
- Thermal Stability : Decomposes above 120°C; reactions should be conducted below 80°C unless microwave-assisted .
Advanced: How can computational methods aid in predicting reaction pathways?
Methodological Answer:
- DFT Calculations : Model transition states for cyclocondensation to predict regioselectivity. For example, B3LYP/6-31G(d) simulations correlate with experimental outcomes for pyrazole vs. isoxazole formation .
- Molecular Dynamics : Simulate solvent effects on enone conformation to optimize solvent choice (e.g., toluene vs. methanol) .
Advanced: What are the limitations in scaling up heterocycle synthesis from this compound?
Methodological Answer:
- Byproduct Formation : Ethoxy group hydrolysis under prolonged heating generates trifluoroacetic acid, requiring neutralization with pyridine or NaHCO .
- Purification Challenges : Trifluoromethylated products often require silica gel chromatography with hexane/EtOAc gradients due to low crystallinity .
- Safety : Chlorinated byproducts (e.g., HCl gas) necessitate scrubbing systems during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
